![molecular formula C15H21N3O2 B500913 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B500913.png)
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is a complex organic compound that features both piperidine and pyridine moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyridine rings followed by their coupling. The Suzuki–Miyaura coupling reaction is often employed for this purpose due to its mild reaction conditions and high functional group tolerance . This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. These methods ensure that the compound can be produced in sufficient quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are known for their pharmacological activities.
Pyridine derivatives: These compounds share the pyridine moiety and are widely used in medicinal chemistry.
Uniqueness
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is unique due to its combination of piperidine and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in chemical research .
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35g/mol |
Nombre IUPAC |
morpholin-4-yl-(2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-9-11-20-12-10-18)13-5-4-6-16-14(13)17-7-2-1-3-8-17/h4-6H,1-3,7-12H2 |
Clave InChI |
CTHKTZGANXNSPS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500830.png)
![1-benzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500832.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B500835.png)

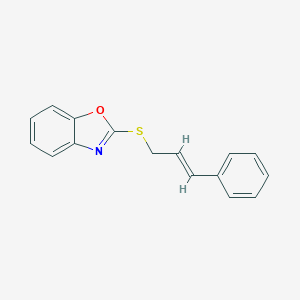
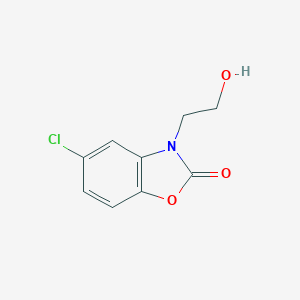
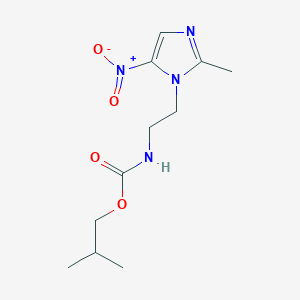
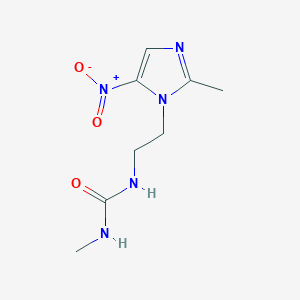

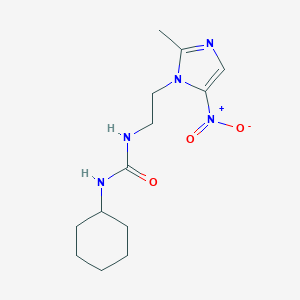

![N-(4-hydroxy-2-oxo-10H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B500846.png)

![1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B500851.png)
